molecular formula C6H6N2O3 B1374435 2-Amino-6-hydroxypyridine-3-carboxylic acid CAS No. 1534923-38-0

2-Amino-6-hydroxypyridine-3-carboxylic acid

Cat. No.: B1374435
CAS No.: 1534923-38-0
M. Wt: 154.12 g/mol
InChI Key: FZLAVOOPVWFXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-hydroxypyridine-3-carboxylic acid: is a heterocyclic organic compound with a pyridine ring substituted with amino, hydroxyl, and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxypyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the electrochemical reduction of 2-amino-5-bromo or 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode . This method provides a straightforward route to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxyl group may produce alcohols.

Scientific Research Applications

2-Amino-6-hydroxypyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is useful in various biochemical and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-hydroxypyridine-3-carboxylic acid is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,10,11)(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLAVOOPVWFXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-hydroxypyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-hydroxypyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-6-hydroxypyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-6-hydroxypyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-6-hydroxypyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-6-hydroxypyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.